molecular formula C11H15F2NO2 B1385779 {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine CAS No. 1019603-63-4

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Cat. No.: B1385779
CAS No.: 1019603-63-4
M. Wt: 231.24 g/mol
InChI Key: IOCDZYDVVOPOAN-UHFFFAOYSA-N
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Description

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a methoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for reduction, monochlorodifluoromethane for substitution, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is unique due to its combination of a difluoromethoxy group and a methoxyethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-15-7-6-14-8-9-2-4-10(5-3-9)16-11(12)13/h2-5,11,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCDZYDVVOPOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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